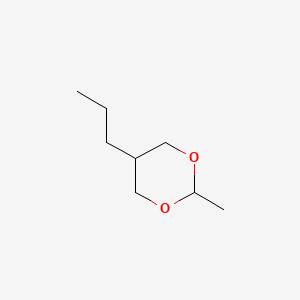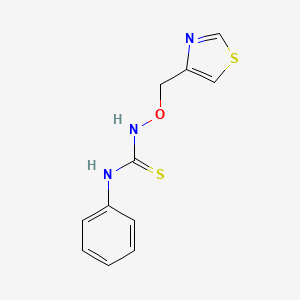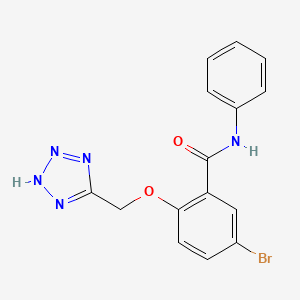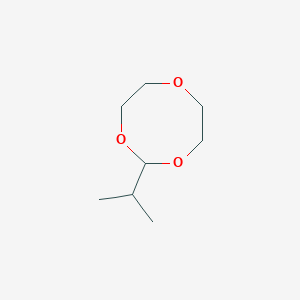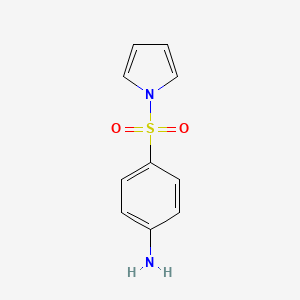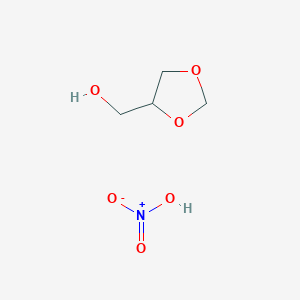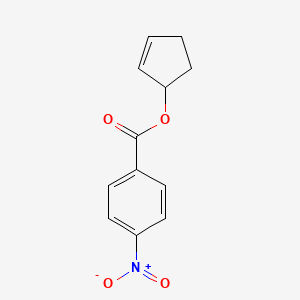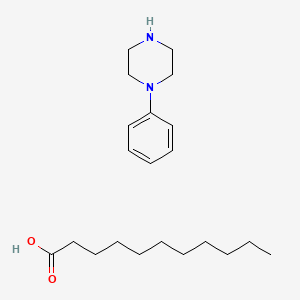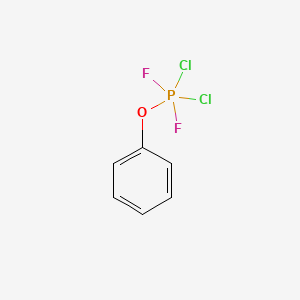![molecular formula C8H15NO2 B14702497 (4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one CAS No. 27372-93-6](/img/structure/B14702497.png)
(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a hydroxypropyl group attached to an imino group, which is further connected to a pentan-2-one structure. The compound’s unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one typically involves the condensation reaction between a ketone and an amine. One common method is the reaction of 2-pentanone with 2-amino-1-propanol under acidic or basic conditions to form the desired imine. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is (4E)-4-[(2-Oxopropyl)imino]pentan-2-one.
Reduction: The major product is (4E)-4-[(2-Hydroxypropyl)amino]pentan-2-one.
Substitution: The major products depend on the nucleophile used, such as (4E)-4-[(2-Halopropyl)imino]pentan-2-one.
Scientific Research Applications
(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This interaction can modulate the activity of these molecules, leading to various biological effects. The hydroxypropyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(2-Hydroxyethyl)imino]pentan-2-one
- (4E)-4-[(2-Hydroxybutyl)imino]pentan-2-one
- (4E)-4-[(2-Hydroxyisopropyl)imino]pentan-2-one
Uniqueness
(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The hydroxypropyl group provides a balance between hydrophilicity and hydrophobicity, enhancing its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
27372-93-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-(2-hydroxypropylimino)pentan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(4-7(2)10)9-5-8(3)11/h8,11H,4-5H2,1-3H3 |
InChI Key |
TTWVFJCMROCKQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=C(C)CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-](/img/structure/B14702414.png)
